molecular formula C23H31N3O3 B2899281 N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide CAS No. 921493-24-5

N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B2899281
CAS No.: 921493-24-5
M. Wt: 397.519
InChI Key: IAPRITLEDSIENJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring, a piperidine moiety, and various functional groups that contribute to its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction between an appropriate amine and a ketone or aldehyde, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and catalytic processes, is also emphasized to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide involves its interaction with molecular targets such as ion channels and enzymes. It may modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways and physiological responses[7][7].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to target multiple molecular pathways makes it a promising candidate for therapeutic development .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-16-7-9-25(10-8-16)13-19-12-21(27)22(29-4)14-26(19)15-23(28)24-20-11-17(2)5-6-18(20)3/h5-6,11-12,14,16H,7-10,13,15H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPRITLEDSIENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=C(C=CC(=C3)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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